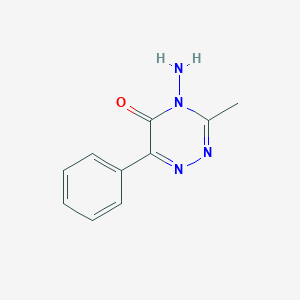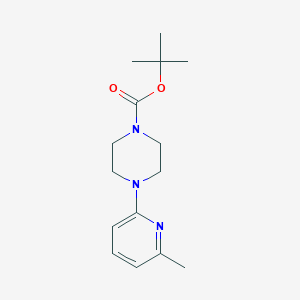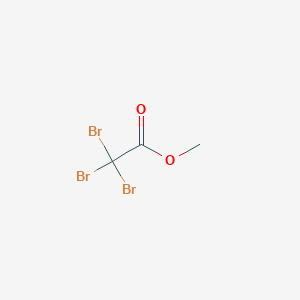![molecular formula C11H9N3 B166369 3-Methyl-3H-imidazo[4,5-H]quinoline CAS No. 132476-02-9](/img/structure/B166369.png)
3-Methyl-3H-imidazo[4,5-H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound with a fused imidazole and quinoline ring system. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a key enzyme involved in DNA repair, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. 3-Methyl-3H-imidazo[4,5-H]quinoline is involved in the repair of single-strand DNA breaks, and its inhibition leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Methyl-3H-imidazo[4,5-H]quinoline are primarily related to its inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline. This leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-Methyl-3H-imidazo[4,5-H]quinoline inhibition has been shown to enhance the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Methyl-3H-imidazo[4,5-H]quinoline in lab experiments include its potent and selective inhibition of 3-Methyl-3H-imidazo[4,5-H]quinoline, which makes it a useful tool for studying the role of 3-Methyl-3H-imidazo[4,5-H]quinoline in DNA repair and cancer treatment. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Future Directions
For the study of 3-Methyl-3H-imidazo[4,5-H]quinoline include the development of more potent and selective 3-Methyl-3H-imidazo[4,5-H]quinoline inhibitors, the investigation of its potential use in combination with other DNA-damaging agents, and the exploration of its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 3-Methyl-3H-imidazo[4,5-H]quinoline involves the condensation of 2-aminobenzonitrile with ethyl glyoxylate to form 2-ethyl-3-cyano-4-quinolinecarboxylic acid ethyl ester. This intermediate is then cyclized with ammonium acetate to form 3-Methyl-3H-imidazo[4,5-H]quinoline.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its potential use in cancer treatment. Its ability to inhibit 3-Methyl-3H-imidazo[4,5-H]quinoline has been shown to sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy. In addition, it has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
132476-02-9 |
|---|---|
Product Name |
3-Methyl-3H-imidazo[4,5-H]quinoline |
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-methylimidazo[4,5-h]quinoline |
InChI |
InChI=1S/C11H9N3/c1-14-7-13-11-9(14)5-4-8-3-2-6-12-10(8)11/h2-7H,1H3 |
InChI Key |
NQKRQRSGLOAOBI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
Canonical SMILES |
CN1C=NC2=C1C=CC3=C2N=CC=C3 |
synonyms |
3H-Imidazo[4,5-h]quinoline,3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)









